O-Ethyl S-sec-Butyl Thiophosphoryl Chloride
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Overview
Description
O-Ethyl S-sec-Butyl Thiophosphoryl Chloride is an organophosphorus compound with the molecular formula C6H14ClO2PS and a molecular weight of 216.666 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an intermediate in the synthesis of other chemicals and has significant importance in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Ethyl S-sec-Butyl Thiophosphoryl Chloride can be synthesized through several methods. One common method involves the reaction of sec-butyl alcohol with thiophosphoryl chloride in the presence of a base . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the continuous synthesis of this compound is preferred to improve production efficiency and product quality . This method involves the use of advanced reactors and precise control of reaction parameters to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl S-sec-Butyl Thiophosphoryl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing or reducing agents . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various organophosphorus compounds with different functional groups .
Scientific Research Applications
O-Ethyl S-sec-Butyl Thiophosphoryl Chloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-Ethyl S-sec-Butyl Thiophosphoryl Chloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
Thiophosphoryl Chloride: An inorganic compound with similar reactivity but different applications.
O-Ethyl S-sec-Butyl Chlorothiophosphate: A related compound used in the synthesis of pesticides.
Uniqueness
O-Ethyl S-sec-Butyl Thiophosphoryl Chloride is unique due to its specific molecular structure and reactivity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
51748-05-1 |
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Molecular Formula |
C6H14ClO2PS |
Molecular Weight |
216.67 g/mol |
IUPAC Name |
2-[chloro(ethoxy)phosphoryl]sulfanylbutane |
InChI |
InChI=1S/C6H14ClO2PS/c1-4-6(3)11-10(7,8)9-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
FOMXNJDIEWJLCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SP(=O)(OCC)Cl |
Origin of Product |
United States |
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